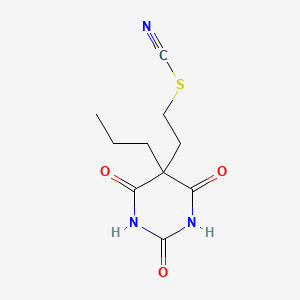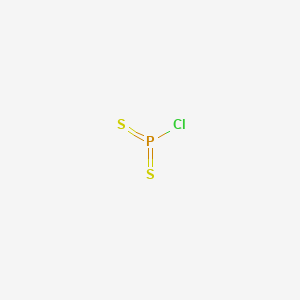
Phosphenodithioic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphenodithioic chloride is a chemical compound with the formula ClPS₂. It is known for its unique structure, which includes a phosphorus atom bonded to two sulfur atoms and one chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphenodithioic chloride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrogen sulfide, followed by chlorination. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with stringent control over temperature and pressure. The use of catalysts may also be employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphenodithioic chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various phosphine and sulfur-containing compounds, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
Phosphenodithioic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which phosphenodithioic chloride exerts its effects involves its ability to form strong bonds with various atoms, particularly sulfur and phosphorus. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Phosphonodithioic acid: Similar in structure but contains a hydroxyl group instead of chlorine.
Phosphorodithioic acid: Another related compound with different substituents on the phosphorus atom.
Uniqueness: Phosphenodithioic chloride is unique due to its specific reactivity patterns and the ability to form a variety of derivatives. Its structure allows for diverse applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
67318-23-4 |
|---|---|
Formule moléculaire |
ClPS2 |
Poids moléculaire |
130.6 g/mol |
InChI |
InChI=1S/ClPS2/c1-2(3)4 |
Clé InChI |
FKUUPFFACLEMRI-UHFFFAOYSA-N |
SMILES canonique |
P(=S)(=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
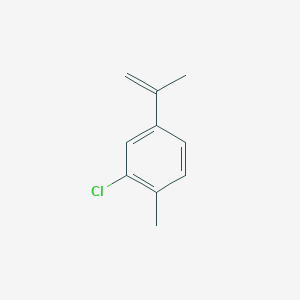



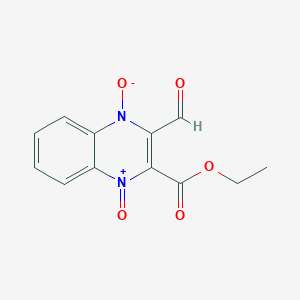
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
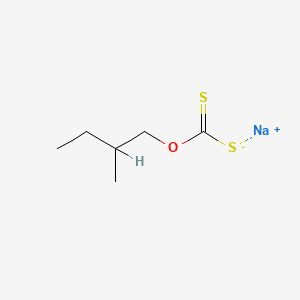

![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
